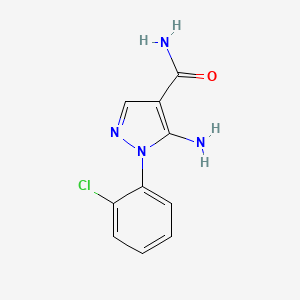

5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide

Description

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound characterized by a 2-chlorophenyl substituent at the N1 position and a carboxamide group at the C4 position. Its molecular formula is C₁₀H₉ClN₄O, with an average molecular mass of 236.66 g/mol (estimated based on analogous structures) . The compound’s structural features, including the electron-withdrawing chlorine atom and the polar carboxamide group, influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

5-amino-1-(2-chlorophenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSAMKWNCJAHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then cyclized with ethyl acetoacetate to yield this compound. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH₂) at position 5 undergoes oxidation under controlled conditions:

Reduction Reactions

The carboxamide group (-CONH₂) at position 4 is reducible:

Substitution Reactions

The 2-chlorophenyl substituent participates in electrophilic substitution:

Coupling Reactions

The amino group facilitates cross-coupling:

Hydrolysis and Condensation

The carboxamide group undergoes hydrolysis under acidic/basic conditions:

Cycloaddition and Heterocycle Formation

The pyrazole ring participates in cycloaddition:

Key Research Insights:

-

Biological Relevance : Derivatives from coupling reactions show p38α MAP kinase inhibition (IC₅₀ = 14 nM), suggesting anti-inflammatory potential .

-

Structural Stability : The 2-chlorophenyl group resists nucleophilic substitution unless activated by electron-withdrawing groups .

-

Synthetic Utility : Hydrolysis to the carboxylic acid enables peptide conjugation, expanding applications in drug design .

This compound’s versatility in generating bioactive derivatives underscores its importance in medicinal chemistry and materials science. Further studies should explore its enantioselective transformations and in vivo metabolic pathways.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is . The compound consists of:

- Amino group : Contributes to its reactivity.

- Carboxamide group : Enhances biological activity.

- Chlorophenyl moiety : Imparts specific chemical properties.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in cancer treatment and as an anti-inflammatory agent.

Case Study: FGFR Inhibition

Recent studies have demonstrated that derivatives of this compound can act as pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors. For instance, a synthesized derivative showed nanomolar activity against FGFR1, FGFR2, and FGFR3, with an IC50 value of 46 nM. This compound also inhibited the proliferation of various cancer cell lines, including lung and gastric cancers ( ).

| FGFR Target | IC50 (nM) |

|---|---|

| FGFR1 | 46 |

| FGFR2 | 41 |

| FGFR3 | 99 |

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, certain derivatives have shown cytotoxicity against multiple cancer cell lines with IC50 values exceeding 90% inhibition in various assays ( ).

Antiproliferative Activity Table

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H23 (Lung) | >90 |

| HCT-15 (Colon) | >90 |

| SF-295 (CNS) | >90 |

Agrochemical Applications

The compound has demonstrated insecticidal properties, making it suitable for agricultural pest management. Studies have shown efficacy against various pest species, indicating its potential as an environmentally friendly pesticide ().

The biological activity of this compound has been linked to its interaction with various biological targets:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Pyrazole carboxamides are pharmacologically significant due to their tunable substituents. Key analogs and their properties are summarized below:

Notes:

- Carboxamide analogs generally exhibit higher solubility in polar solvents than their carbonitrile or carboxylic acid counterparts (e.g., 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, MW 218.64 g/mol) .

Anticancer Potential

- 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide: Demonstrated antitumor activity in preliminary screens, though specific IC₅₀ values are unreported .

- Indole-functionalized analogs (e.g., compound 7a/b): Exhibited potent antitumor activity, highlighting the role of extended aromatic systems in enhancing bioactivity .

Antimicrobial Activity

- Pyrazolo[3,4-d]pyrimidines derived from pyrazole carboxamides showed moderate antibacterial effects, suggesting that cyclization of the carboxamide group can modulate activity .

- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide: No direct antimicrobial data are available, but fluorinated analogs often exhibit improved metabolic stability .

Neurological Targets

Biological Activity

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN5O. The compound features an amino group, a carboxamide functionality, and a chlorophenyl moiety, which contribute to its biological reactivity and interaction with various biological systems.

The mechanism of action for this compound involves its ability to interact with specific molecular targets, including enzymes and receptors. The amino and carboxamide groups facilitate hydrogen bonding and ionic interactions, modulating the activity of various proteins involved in critical biological pathways such as inflammation, cell proliferation, and apoptosis .

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives. For instance:

- Cell Proliferation Inhibition : In vitro assays have shown that derivatives exhibit significant inhibition against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values ranging from 32 nM to 49.85 μM .

- Mechanistic Insights : The compound’s ability to induce apoptosis in tumor cells has been linked to its interaction with key signaling pathways involved in cancer progression .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HepG2 | 0.95 | Anticancer |

| HeLa | 38.44 | Anticancer |

| A549 | 0.30 | Inhibition of proliferation |

2. Anti-inflammatory Properties

Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects by modulating inflammatory mediators. One study reported that specific derivatives reduced TNF-alpha release in whole blood assays, demonstrating their potential for treating inflammatory diseases .

3. Antimicrobial Activity

Some derivatives of this compound have shown antimicrobial properties against various pathogens. However, the extent of this activity varies significantly based on structural modifications .

Case Study 1: Cryptosporidium Inhibition

Recent investigations into the effectiveness of pyrazole derivatives against Cryptosporidium parvum have highlighted their potential as therapeutic agents for treating cryptosporidiosis. Compounds based on the 5-amino-pyrazole scaffold demonstrated efficacy in both in vitro and in vivo models, with minimal toxicity observed at therapeutic doses .

Case Study 2: Cancer Cell Lines

In a comprehensive study evaluating the antiproliferative effects of various pyrazole derivatives, it was found that modifications at the N1 position significantly influenced anticancer activity. For example, specific substitutions led to enhanced selectivity against cancer cells while sparing normal fibroblasts from toxicity .

Q & A

Q. What are the established synthetic routes for 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via cyclocondensation of precursors such as substituted phenylhydrazines and β-ketoesters. A Vilsmeier–Haack reaction or nucleophilic substitution may be employed for halogenated intermediates. Optimization involves adjusting solvents (e.g., DMSO or ethanol), temperature (343–353 K), and catalysts (e.g., lithium hydroxide) to improve yield and purity .

- Key Parameters : Reaction time (4–6 hours), stoichiometric ratios (1:1.5–2.0 for aryl halides), and post-reaction purification (recrystallization from ethanol/acetone mixtures) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Techniques :

- ¹H/¹³C NMR : Assigns protons on the pyrazole ring (δ 6.8–7.5 ppm) and carboxamide groups (δ 165–170 ppm) .

- IR : Identifies NH₂ stretches (~3400 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) .

- Validation : Cross-referencing with PubChem data (CIDs and SMILES strings) ensures accuracy .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

- Solubility : Poor aqueous solubility (logP ~2.5) necessitates DMSO or DMF for in vitro assays. Stability tests under varying pH (4–9) and temperatures (4–37°C) show degradation <5% over 48 hours .

- Thermal Properties : Melting points (e.g., 178–247°C) correlate with purity; differential scanning calorimetry (DSC) confirms thermal stability up to 200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., cannabinoid receptor vs. antimicrobial activity)?

- Approach :

- Dose-Response Analysis : Compare EC₅₀ values across studies (e.g., cannabinoid receptor modulation at 0.1–10 µM vs. antimicrobial MICs >50 µM) .

- Structural-Activity Relationships (SAR) : Substitute the 2-chlorophenyl group with fluorophenyl or dichlorophenyl moieties; observe changes in receptor binding vs. bacterial membrane disruption .

- Statistical Tools : Multivariate regression to isolate substituent effects (e.g., Cl vs. F on lipophilicity) .

Q. How should experimental protocols be designed to study this compound’s interaction with cannabinoid receptors?

- In Vitro Assays :

- Radioligand Binding : Use [³H]CP-55,940 in HEK-293 cells expressing CB₁/CB₂ receptors. Measure displacement at 10 µM .

- cAMP Inhibition : Assess Gαi/o coupling via forskolin-stimulated cAMP reduction (IC₅₀ typically 0.5–5 µM) .

- Controls : Include rimonabant (CB₁ antagonist) and dimethyl sulfoxide vehicle controls to validate specificity .

Q. What computational methods are suitable for predicting metabolic pathways and toxicity?

- In Silico Tools :

- ADMET Prediction : Use SwissADME to estimate hepatic CYP450 metabolism (CYP3A4/2D6 substrates) and blood-brain barrier permeability (High, logBB >0.3) .

- Docking Studies : AutoDock Vina models ligand-receptor interactions (e.g., hydrogen bonding with CB₁ Ser383) .

- Validation : Compare with in vitro microsomal stability data (e.g., t₁/₂ >60 minutes in human liver microsomes) .

Q. How can researchers address discrepancies in analytical data (e.g., NMR shifts, HPLC retention times) across studies?

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Formulation :

- Pharmacokinetics : Monitor plasma concentration-time profiles (Cₘₐₓ, AUC) in rodent models .

Key Notes

- Advanced Techniques : Prioritize peer-reviewed data from PubChem, Acta Crystallographica, and pharmacological studies.

- Methodological Rigor : Emphasize reproducibility via standardized protocols and open-data sharing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.